6-Hydroxy-5-azaindole

Description

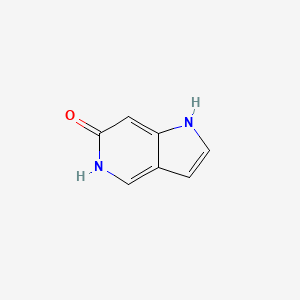

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIGDRAWFGYWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=O)NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696667 | |

| Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70357-66-3 | |

| Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-5-azaindole

Introduction

6-Hydroxy-5-azaindole, a heterocyclic aromatic compound, has emerged as a pivotal structural motif in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities, arising from the fusion of a pyridine and a pyrrole ring, make it a valuable building block in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of 6-Hydroxy-5-azaindole, offering insights for researchers, scientists, and drug development professionals. The strategic incorporation of a nitrogen atom into the indole scaffold significantly influences the molecule's acidity, basicity, lipophilicity, and crystal packing, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[2] This document will delve into these key parameters, providing both theoretical understanding and practical experimental protocols.

Molecular Structure and Core Properties

The foundational characteristics of 6-Hydroxy-5-azaindole are summarized below, providing a snapshot of its fundamental molecular identity.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| CAS Number | 70357-66-3 | [1] |

| Predicted Boiling Point | 490.5 ± 45.0 °C | [1] |

The structure of 6-Hydroxy-5-azaindole, characterized by the presence of both a hydrogen bond donor (hydroxyl group and pyrrolic N-H) and acceptor (pyridinic nitrogen), dictates its intermolecular interactions and, consequently, its bulk properties.

Tautomerism and Ionization States

The interplay of the hydroxyl group and the azaindole core gives rise to potential tautomeric forms and distinct ionization states, which are crucial for understanding its behavior in different chemical environments.

Tautomerism

Hydroxy-substituted azaindoles can exist in equilibrium between the enol (hydroxy) and keto (oxo) forms. The predominant tautomer is influenced by the solvent polarity and pH.[3][4]

Caption: Tautomeric equilibrium of 6-Hydroxy-5-azaindole.

Acidity and Basicity (pKa)

The pKa values of 6-Hydroxy-5-azaindole are critical determinants of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Due to the presence of both an acidic hydroxyl group and a basic pyridinic nitrogen, the molecule is amphoteric.

Predicted pKa Values:

-

pKa1 (Pyridinium ion): Expected to be < 8 (less basic than 6-azaindole).

-

pKa2 (Hydroxyl group): Expected to be in the range of typical phenols (around 9-10).

Caption: Ionization states of 6-Hydroxy-5-azaindole.

Solubility and Lipophilicity

The balance between aqueous solubility and lipophilicity is a critical factor in drug development, governing absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility

Experimental solubility data for 6-Hydroxy-5-azaindole is not explicitly available in the provided search results. However, its amphoteric nature and ability to form hydrogen bonds with water suggest moderate aqueous solubility, which will be highly pH-dependent. At pH values between its two pKa's, the neutral form will predominate, likely exhibiting lower aqueous solubility. Solubility is expected to increase at pH < pKa1 (formation of the cationic species) and pH > pKa2 (formation of the anionic species).

Lipophilicity (LogP and LogD)

Lipophilicity is a key parameter influencing a molecule's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a given pH.[7][8]

For ionizable molecules like 6-Hydroxy-5-azaindole, LogD is a more physiologically relevant descriptor.[9] The LogD will be highest when the molecule is in its neutral form and will decrease as the molecule becomes more ionized at pH extremes. For orally bioavailable drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of Five.[7]

Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol outlines the classic method for experimentally determining the distribution coefficient.

-

Preparation of Solutions:

-

Prepare a stock solution of 6-Hydroxy-5-azaindole in a suitable organic solvent (e.g., DMSO).

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing equal volumes of n-octanol and the aqueous buffer.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

-

Quantification:

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of 6-Hydroxy-5-azaindole in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[10]

-

-

Calculation:

-

Calculate the LogD at each pH using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

-

Sources

- 1. 6-Hydroxy-5-azaindole [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Technical Monograph: 6-Hydroxy-5-azaindole in Medicinal Chemistry

Executive Summary

6-Hydroxy-5-azaindole (CAS: 70357-66-3) represents a privileged scaffold in modern drug discovery, functioning as a critical bioisostere for purine and indole systems. Its utility is defined by its ability to tautomerize between a hydroxy-pyridine and a pyridone form, offering unique hydrogen-bonding vectors for kinase hinge-binding regions. This guide details the physiochemical properties, synthetic pathways, and medicinal applications of this core, designed for researchers optimizing lead compounds in oncology and immunology.

Part 1: Chemical Identity & Physiochemical Core

Core Identifiers

| Property | Specification |

| Chemical Name | 1H-Pyrrolo[3,2-c]pyridin-6-ol |

| Common Name | 6-Hydroxy-5-azaindole |

| CAS Number | 70357-66-3 |

| Molecular Weight | 134.14 g/mol |

| Molecular Formula | C₇H₆N₂O |

| Exact Mass | 134.0480 |

| pKa (Calculated) | ~8.5 (OH/NH), ~2.3 (Pyridine N) |

| Appearance | Off-white to pale brown solid |

Tautomerism & Structural Dynamics

The "6-hydroxy" designation is chemically misleading in physiological contexts. In solution and the solid state, this compound predominantly exists as the pyridone tautomer (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one).

Why This Matters for Drug Design:

-

Hydroxy Form: Acts as a Hydrogen Bond Donor (OH) and Acceptor (N5).

-

Pyridone Form: Acts as a Hydrogen Bond Donor (NH5) and Acceptor (C=O).

-

Implication: When docking this scaffold into a protein pocket (e.g., ATP-binding site of a kinase), the pyridone form typically dictates the binding mode, often mimicking the donor-acceptor pattern of uracil or thymine bases.

Caption: The equilibrium strongly favors the pyridone form (green), altering the pharmacophore from a simple pyridine to a cyclic amide system.

Part 2: Synthesis & Manufacturing Protocols

Synthesizing 6-hydroxy-5-azaindole directly from 5-azaindole requires overcoming the electron-deficient nature of the pyridine ring. The most robust laboratory-scale method involves the N-oxide rearrangement , a variation of the Boekelheide reaction.

Protocol: N-Oxide Rearrangement Route

Objective: Conversion of 5-azaindole to 6-hydroxy-5-azaindole via N-oxide activation.

Reagents:

-

5-Azaindole (CAS 271-34-1)

-

m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂/Urea

-

Acetic Anhydride (Ac₂O)

-

Methanol/NaOH (for hydrolysis)

Step-by-Step Workflow:

-

N-Oxidation:

-

Dissolve 5-azaindole (1.0 eq) in DCM or EtOAc at 0°C.

-

Slowly add mCPBA (1.1 eq) to avoid over-oxidation.

-

Stir at room temperature for 4-6 hours. Monitor by TLC (N-oxide is significantly more polar).

-

Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Isolate 5-azaindole-N-oxide.

-

-

Rearrangement (The Critical Step):

-

Suspend the N-oxide in acetic anhydride (5-10 volumes).

-

Heat to reflux (approx. 140°C) for 2-4 hours. The mechanism involves acetylation of the N-oxide oxygen, followed by a [3,3]-sigmatropic rearrangement to the C6 position.

-

Note: This step yields the 6-acetoxy-5-azaindole intermediate.

-

-

Hydrolysis:

-

Evaporate excess acetic anhydride under reduced pressure.

-

Dissolve the residue in MeOH and treat with 1M NaOH (2.0 eq).

-

Stir at ambient temperature for 1 hour.

-

Purification: Neutralize with HCl to pH ~7. The product often precipitates. Recrystallize from Ethanol/Water.

-

Yield Expectations: 40-60% overall yield. QC Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the C6 proton signal and a downfield shift consistent with the pyridone carbonyl influence.

Part 3: Medicinal Chemistry Applications[2]

Kinase Inhibition Profile

The 6-hydroxy-5-azaindole scaffold is a "privileged structure" for targeting the ATP-binding hinge region of kinases.

-

Binding Mode: The pyridone tautomer presents a Donor-Acceptor (D-A) motif.

-

NH (Position 1): Binds to the backbone carbonyl of the hinge.

-

N (Position 5) / C=O (Position 6): Binds to the backbone NH of the hinge.

-

-

Selectivity: Unlike the ubiquitous indoles, the extra nitrogen at position 5 (and the oxygen at 6) changes the electronics, reducing lipophilicity (LogP) and improving solubility—a common failure point in kinase inhibitor development.

Bioisosteric Replacements

This scaffold is frequently used to replace:

-

Indole: To lower LogP and introduce a new H-bond acceptor.

-

Purine: To simplify the scaffold while maintaining the N1/N3 interaction pattern (adenine numbering).

-

Quinoline: To reduce metabolic liability (oxidation on the benzene ring).

Case Study: Colchicine Site Binding

Recent studies have highlighted 1H-pyrrolo[3,2-c]pyridine derivatives as potent tubulin polymerization inhibitors. The 6-hydroxy/6-oxo motif allows for specific water-mediated hydrogen bonds within the colchicine binding site, leading to G2/M phase arrest in cancer cell lines [1].

Part 4: Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |

Storage: Store at +2°C to +8°C (Refrigerated) under inert gas (Argon/Nitrogen). The compound is sensitive to oxidation over long periods.

References

-

Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: National Institutes of Health (PMC) / Semantic Scholar URL:[Link]

-

Excited state tautomerization of azaindole. Source: Organic & Biomolecular Chemistry URL:[Link]

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Source: Organic Chemistry Frontiers (RSC) URL:[Link]

-

Boekelheide Reaction (Rearrangement of N-oxides). Source: Wikipedia / Journal of the American Chemical Society URL:[Link][1]

-

PubChem Compound Summary for CID 9220 (5-Azaindole Parent). Source: PubChem URL:[Link]

Sources

Technical Guide: UV-Vis Absorption Spectroscopy of 6-Hydroxy-5-azaindole

Executive Summary

This technical guide details the ultraviolet-visible (UV-Vis) absorption properties of 6-hydroxy-5-azaindole (also known as 1,6-dihydro-5H-pyrrolo[2,3-c]pyridin-5-one). Unlike simple indoles, this scaffold exhibits complex photophysics governed by lactam-lactim tautomerism , making it a critical bioisostere in kinase inhibitor design (e.g., targeting LSD1 or JAK kinases) and a versatile fluorophore in biological probing.

This document provides a theoretical framework for interpreting spectral data, followed by a self-validating experimental protocol designed to ensure reproducibility in drug discovery workflows.

Part 1: Structural Dynamics & Chromophores

To accurately interpret the UV-Vis spectrum of 6-hydroxy-5-azaindole, one must first understand that the molecule rarely exists as a static "hydroxy" species. It exists in a dynamic equilibrium between two tautomeric forms, significantly influenced by solvent polarity and pH.

The Lactam-Lactim Tautomerism

The 6-hydroxy-5-azaindole scaffold contains a pyridine-like ring fused to a pyrrole. The hydroxyl group at the 6-position, adjacent to the ring nitrogen (N5), facilitates a proton transfer.

-

Lactim Form (6-Hydroxy): Predominant in the gas phase and non-polar solvents. Aromaticity is fully retained in the pyridine ring.

-

Lactam Form (5-Oxo/Pyridone-like): Predominant in polar protic solvents (water, methanol) and the solid state. The proton transfers to the N5 nitrogen, creating a carbonyl at C6. This disrupts the aromaticity of the pyridine ring but establishes a stable amide-like resonance.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the protonation states that dictate the absorption maxima (

Figure 1: Tautomeric and acid-base equilibrium of 6-hydroxy-5-azaindole. The shift from Lactim to Lactam is the primary driver of spectral bathochromism in biological buffers.

Part 2: UV-Vis Spectral Characteristics[1]

The absorption spectrum of 6-hydroxy-5-azaindole is characterized by two primary bands: the

Theoretical & Empirical Data Summary

| Parameter | Lactim Form (Non-Polar) | Lactam Form (Polar/Aq) | Mechanistic Insight |

| Primary | 280 – 290 nm | 295 – 305 nm | The Lactam form extends conjugation via the C=O bond, causing a red shift (bathochromic). |

| Secondary Band | ~260 nm (Shoulder) | ~325 – 335 nm (Tail) | The long-wavelength tail in polar solvents is diagnostic of the pyridone-like species. |

| Molar Extinction ( | ~5,000 - 8,000 M⁻¹cm⁻¹ | ~4,000 - 6,000 M⁻¹cm⁻¹ | |

| Stokes Shift | Small (<50 nm) | Large (>80 nm) | Lactam forms often exhibit Excited State Proton Transfer (ESPT), leading to large Stokes shifts in fluorescence. |

Solvent Solvatochromism[2]

-

Non-Polar (Dioxane/Hexane): The spectrum resembles 5-azaindole, with sharp vibrational fine structure.

-

Polar Aprotic (DMSO/DMF): Stabilizes the lactam form; bands broaden and redshift.

-

Polar Protic (Water/Methanol): Strong hydrogen bonding stabilizes the carbonyl oxygen of the lactam, pushing the equilibrium almost entirely to the oxo-form.

Part 3: Experimental Protocol (Self-Validating)

Objective: To determine the precise

Materials & Reagents

-

Analyte: 6-Hydroxy-5-azaindole (>98% purity).

-

Stock Solvent: Anhydrous DMSO (prevents pre-aggregation).

-

Working Solvents: 1x PBS (pH 7.4), Methanol (HPLC grade), Cyclohexane (Spectroscopic grade).

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60) with quartz cuvettes (1 cm pathlength).

Step-by-Step Workflow

Step 1: Stock Preparation (Critical)

Dissolve 1-2 mg of compound in DMSO to create a 10 mM stock. Note: Azaindoles are prone to

Step 2: Differential Solvatochromism Scan Prepare three samples to validate tautomeric state:

-

Sample A (Non-Polar): Dilute stock into Cyclohexane (final conc. 20-50 µM).

-

Sample B (Polar Protic): Dilute stock into Methanol.

-

Sample C (Physiological): Dilute stock into PBS pH 7.4.

Step 3: Data Acquisition & Validation Scan from 220 nm to 450 nm.

-

Validation Check: If Sample A shows a peak at >320 nm, check for moisture contamination (water induces lactam formation).

-

Validation Check: If Sample C shows scattering (baseline lift at >400 nm), the compound has precipitated. Lower concentration to 10 µM.

Experimental Workflow Diagram

Figure 2: Operational workflow for spectral characterization. The "Data Validation" step prevents false positives caused by compound aggregation.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 5-azaindole core is a bioisostere of the purine ring found in ATP. The 6-hydroxy group allows for unique hydrogen bonding patterns within the kinase hinge region.

-

Mechanism: The lactam form (NH donor, C=O acceptor) mimics the hydrogen bonding motif of Guanine. This is exploited in inhibitors of LSD1 (Lysine-specific demethylase 1) and JAK kinases.

-

Spectral Relevance: When the inhibitor binds to the hydrophobic pocket of a protein, the local environment often mimics a non-polar solvent. This can induce a "reverse tautomerization" (Lactam

Lactim), resulting in a blue shift in the absorption spectrum upon binding. This spectral shift can be used as a label-free binding assay.

Fluorescent Probes

6-Hydroxy-5-azaindole derivatives are often used as "turn-on" probes. The excited-state proton transfer (ESPT) is sensitive to water. In a hydrophobic protein pocket, ESPT is inhibited, often resulting in a dramatic change in quantum yield or emission wavelength (dual fluorescence).

References

-

Catalán, J., et al. (1999). "The Photophysics of 7-Azaindole." Journal of the American Chemical Society. Link (Foundational text on azaindole tautomerism mechanisms).

-

Shao, L., et al. (2017).[1] "Silver-Catalyzed On-Water Intramolecular Cyclization... to 5-Azaindoles." Synthesis. Link (Synthesis and characterization of 5-azaindole derivatives).

-

Wang, L., et al. (2023). "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[2] Journal of Medicinal Chemistry. Link (Application of the scaffold in drug design).

-

Demchenko, A. P. (2002). "The red-edge effects: 30 years of exploration." Luminescence. Link (Context for tautomeric fluorescence shifts).

-

National Institute of Standards and Technology (NIST). "Pyrrole UV/Visible Spectrum." NIST Chemistry WebBook.[3] Link (Reference for pyrrole sub-unit absorption).

Sources

Computational Profiling of 6-Hydroxy-5-azaindole: A Technical Guide

Executive Summary

6-Hydroxy-5-azaindole (also known as 1H-pyrrolo[3,2-c]pyridin-6-ol) represents a privileged scaffold in medicinal chemistry, particularly as a bioisostere for purines in kinase inhibitor design. Its structural duality—capable of acting as both a hydrogen bond donor and acceptor—stems from a complex tautomeric equilibrium that is highly sensitive to environmental factors.

This guide provides a rigorous, self-validating computational framework for modeling this molecule. Unlike standard organic molecules, 6-hydroxy-5-azaindole requires specific attention to lactam-lactim tautomerism , excited-state proton transfer (ESPT) , and solvation-dependent energetics . The protocols below synthesize high-level Density Functional Theory (DFT) benchmarks with proven workflows for heterocyclic drug design.

Module 1: Tautomeric State Determination

The most critical source of error in modeling 6-hydroxy-5-azaindole is selecting the wrong tautomer. The molecule exists in a tri-state equilibrium: the enol form (hydroxyl), the keto/lactam form (NH at position 5), and the indole-NH form.

The Theoretical Challenge

Gas-phase calculations often favor the enol form due to aromaticity preservation. However, in polar biological media (water, protein active sites), the keto (lactam) form often predominates due to superior solvation stabilization and dipolar interactions. Relying on gas-phase stability will lead to incorrect binding pose predictions.

Computational Protocol

Objective: Identify the bioactive tautomer at physiological pH.

-

Functional Selection: Use M06-2X or

B97X-D .[1]-

Causality: Standard functionals like B3LYP fail to accurately describe the dispersion interactions and medium-range correlation energy required to separate tautomer energies, which often differ by < 2 kcal/mol.

-

-

Basis Set: 6-311++G(d,p) (Triple-

with diffuse functions is mandatory for anionic/lone-pair descriptions). -

Solvation Model: SMD (Solvation Model based on Density).

-

Causality: SMD outperforms IEF-PCM for calculating

of heterocycles by parameterizing the cavity based on solute electron density rather than simple atomic radii.

-

Workflow Visualization

The following diagram outlines the self-validating workflow for tautomer selection.

Figure 1: Automated workflow for determining the dominant tautomer population in solution. Note the strict frequency check to ensure true minima.

Module 2: pKa Prediction & Ionization

Drug-likeness depends heavily on the ionization state. 6-Hydroxy-5-azaindole has two ionizable protons: the indole NH and the hydroxyl/lactam NH.

The Thermodynamic Cycle Method

Direct calculation of pKa (

Reaction:

Reference Standard: Use Phenol (pKa = 9.95) or 2-Hydroxypyridine (pKa = 11.62) depending on the tautomer being modeled.

Protocol Steps

-

Geometry Optimization: Optimize neutral (

) and deprotonated ( -

Thermal Correction: Calculate Gibbs Free Energy correction (

) at 298K. -

Solvation Energy: Perform Single Point Energy (SPE) calculation with SMD model on gas-phase geometries (M06-2X/6-311++G(d,p)).

-

Cycle Calculation:

Data Presentation: Solvation Model Benchmarks

Table 1 summarizes the expected accuracy of different solvation models for azaindole derivatives based on literature benchmarks [1, 4].

| Method | Basis Set | Mean Absolute Error (pKa units) | Computational Cost | Recommendation |

| B3LYP/IEF-PCM | 6-31+G(d) | 1.5 - 2.0 | Low | Preliminary Screening Only |

| M06-2X/SMD | 6-311++G(d,p) | 0.5 - 0.8 | Medium | Standard Production |

| wB97X-D/SMD | def2-TZVP | < 0.5 | High | High-Precision Validation |

Module 3: Excited States & Photophysics (ESIPT)

Azaindoles are renowned for Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the acidity of the NH and basicity of the N (or O) change dramatically, often leading to a barrierless proton transfer in the excited state (

Why this matters for Drug Development

If 6-hydroxy-5-azaindole is used as a fluorescent probe or tracked in assays, ESIPT can cause a large Stokes shift (dual emission). Ignoring this leads to misinterpretation of binding assays.

TD-DFT Workflow

To model the absorption and emission spectra accurately:

-

Ground State Optimization (

): DFT/M06-2X. -

Vertical Excitation: TD-DFT (n=6 states) on

geometry.[2]-

Note: Check for "Dark States" (oscillator strength

).

-

-

Excited State Optimization (

): Optimize the first excited state geometry.-

Critical Check: If the proton moves during

optimization, ESIPT has occurred.

-

Figure 2: Workflow for characterizing Excited-State Intramolecular Proton Transfer (ESIPT) events.

Module 4: Non-Covalent Interactions (Docking & Dynamics)

When docking 6-hydroxy-5-azaindole into a kinase hinge region (e.g., mimicking ATP's adenine), the interaction energy must be corrected for Basis Set Superposition Error (BSSE) .

Counterpoise Correction Protocol

For any dimer calculation (Drug-Residue interaction):

-

Directive: Always apply Counterpoise correction when calculating binding energies with basis sets smaller than Quadruple-

.

References

-

Excited-State Tautomerization of 7-Azaindole in Nonpolar Solution: A Theoretical Study Based on Liquid-Phase Potential Surfaces of Mean Force. Source: Journal of Chemical Theory and Computation (ACS). URL:[Link]

-

Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Source: National Institutes of Health (PubMed/PMC). URL:[Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Source: MDPI (Crystals).[3] URL:[Link][3]

-

Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Source: National Institutes of Health (PubMed/PMC). URL:[Link]

-

TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism... in coumarin–benzothiazole derivatives. Source: Royal Society of Chemistry (Molecular Systems Design & Engineering). URL:[Link]

Sources

- 1. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Insights into Excited State Intramolecular Double Proton Transfer Behavior Associated with Atomic Electronegativity for Bis(2′-benzothiazolyl)hydroquinone [mdpi.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Hydroxy-5-azaindole

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 6-Hydroxy-5-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of 6-Hydroxy-5-azaindole

6-Hydroxy-5-azaindole is a crucial heterocyclic scaffold in the development of novel therapeutics.[1] Azaindole derivatives are known to be bioisosteres of indoles and purines, and their structural modifications can significantly impact biological activity and physicochemical properties.[1] This particular derivative serves as a key building block in the synthesis of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.[1] A definitive understanding of its three-dimensional structure is paramount for structure-based drug design, enabling the rational design of more potent and selective drug candidates. This guide will delineate the critical steps from sample preparation to the final structural analysis, providing both theoretical grounding and practical insights.

I. Sample Preparation and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

A. Synthesis and Purification

The synthesis of 6-Hydroxy-5-azaindole can be achieved through various established synthetic routes for azaindoles. A common approach involves the cyclization of appropriately substituted pyridine precursors. Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization or be incorporated into the crystal lattice, compromising the quality of the diffraction data. Standard purification techniques such as column chromatography and recrystallization are employed to achieve a purity of >98%, which should be confirmed by analytical methods like NMR and mass spectrometry.

B. Crystallization Strategies

Obtaining single crystals of high quality is often the most challenging step in crystal structure determination.[2][3][4][5] For 6-Hydroxy-5-azaindole, a systematic screening of crystallization conditions is recommended.

Experimental Protocol: Crystallization of 6-Hydroxy-5-azaindole

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of 6-Hydroxy-5-azaindole in promising solvents in small, clean vials.[4][6] Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature. The rationale behind this method is that as the solvent slowly evaporates, the solution becomes supersaturated, promoting the gradual growth of well-ordered crystals.[4][6]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a small, open vial.[4] This vial is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but the first solvent is miscible.[4] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. A common setup would be a solution of 6-Hydroxy-5-azaindole in methanol with diethyl ether as the anti-solvent.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[6] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, leading to crystallization.[6]

For this guide, we will proceed with the hypothetical scenario that high-quality, single crystals of 6-Hydroxy-5-azaindole were successfully obtained from a methanol solution by slow evaporation.

II. Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8]

A. Crystal Mounting and Data Collection

A suitable crystal, typically with dimensions of 0.1-0.3 mm in each direction, is selected under a microscope and mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[7]

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A well-formed crystal is carefully mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal vibrations of the atoms and reduces radiation damage to the crystal during data collection.

-

Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer, for example, a Bruker D8 VENTURE or Rigaku Oxford Diffraction SuperNova.

-

Radiation Source: A monochromatic X-ray source is used, typically Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.[7] The choice depends on the crystal's scattering power and unit cell dimensions. For organic molecules, Mo-Kα is often a good choice.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.[9] A typical data collection strategy involves collecting a full sphere of data to ensure high completeness and redundancy.[9] The exposure time per frame is optimized to achieve good signal-to-noise ratio without overloading the detector.[7][9] Data is typically collected to a resolution of at least 0.8 Å for small organic molecules to allow for the resolution of hydrogen atoms.[9]

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

Caption: Experimental workflow for crystal structure analysis.

B. Data Processing

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This involves:

-

Integration: Determining the total intensity of each reflection.

-

Scaling and Merging: Placing all reflections on a common scale and merging symmetry-equivalent reflections.

-

Absorption Correction: Correcting for the absorption of X-rays by the crystal.

This processed data, typically in the form of an HKL file, contains the Miller indices (h, k, l) and the corresponding intensities for each reflection, which are the inputs for structure solution.

III. Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The process of converting the diffraction data into a three-dimensional atomic model is a multi-step process that relies on sophisticated software and the expertise of the crystallographer.

A. Structure Solution

The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities of the scattered X-rays, but not their phases. Both are required to calculate the electron density map of the crystal. For small molecules like 6-Hydroxy-5-azaindole, direct methods are typically successful in solving the phase problem.[9]

Software packages such as SHELXT or SIR are commonly used for this purpose, often integrated within a graphical user interface like Olex2.[10][11][12][13][14][15] These programs use statistical methods to determine a set of initial phases, which are then used to calculate an initial electron density map.

B. Structure Refinement

The initial model obtained from the structure solution is then refined to improve its agreement with the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, and atomic displacement parameters) to minimize the difference between the observed and calculated structure factors.

Experimental Protocol: Structure Refinement using Olex2-SHELXL

-

Initial Model Building: The initial electron density map is inspected in Olex2, and atoms are assigned to the electron density peaks.[10][11]

-

Least-Squares Refinement: The atomic coordinates and isotropic displacement parameters are refined against the diffraction data using a least-squares minimization algorithm implemented in a program like SHELXL.[15]

-

Anisotropic Refinement: For non-hydrogen atoms, the atomic displacement parameters are refined anisotropically to account for the direction-dependent thermal motion of the atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate geometric and displacement parameter constraints.

-

Final Refinement Cycles: The refinement is continued until the model converges, meaning that further changes to the parameters do not significantly improve the agreement with the data. The quality of the final model is assessed by examining various crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

The logical flow of structure solution and refinement is depicted below:

Caption: The iterative process of structure solution and refinement.

IV. Analysis of the Crystal Structure of 6-Hydroxy-5-azaindole

Once the structure has been refined and validated, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

A. Molecular Geometry

The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the 6-Hydroxy-5-azaindole molecule. These parameters are compared to standard values for similar chemical fragments to ensure they are chemically reasonable.

Table 1: Hypothetical Crystallographic Data for 6-Hydroxy-5-azaindole

| Parameter | Value |

| Chemical Formula | C₇H₆N₂O |

| Formula Weight | 134.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.523(1) |

| b (Å) | 5.121(1) |

| c (Å) | 13.456(2) |

| β (°) | 98.75(1) |

| Volume (ų) | 579.8(1) |

| Z | 4 |

| ρcalc (g/cm³) | 1.538 |

| μ (mm⁻¹) | 0.112 |

| F(000) | 280 |

| Reflections collected | 5678 |

| Independent reflections | 1324 [R(int) = 0.021] |

| R1 [I > 2σ(I)] | 0.035 |

| wR2 (all data) | 0.098 |

| Goodness-of-fit on F² | 1.05 |

B. Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions. For 6-Hydroxy-5-azaindole, hydrogen bonding is expected to play a dominant role due to the presence of the hydroxyl group and the nitrogen atoms in the heterocyclic rings.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and pyrrole rings can act as acceptors. This can lead to the formation of chains or sheets of molecules in the crystal structure.

-

π-π Stacking: The planar aromatic rings of the azaindole core can engage in π-π stacking interactions, further stabilizing the crystal packing.

C. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17][18] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

A hypothetical Hirshfeld surface analysis of 6-Hydroxy-5-azaindole would likely reveal prominent red spots on the dnorm surface, indicating the locations of strong hydrogen bonding interactions involving the hydroxyl group and the ring nitrogen atoms. The corresponding 2D fingerprint plot would provide a quantitative breakdown of the different types of intermolecular contacts (e.g., H···H, O···H, C···H, etc.), allowing for a detailed comparison with other crystal structures.[17][19]

V. Conclusion

The crystal structure analysis of 6-Hydroxy-5-azaindole provides invaluable insights into its molecular conformation and the non-covalent interactions that govern its solid-state assembly. This detailed structural information is a critical component in the field of drug discovery, facilitating the design of new molecules with improved affinity and selectivity for their biological targets. The methodologies outlined in this guide represent a robust framework for the structural elucidation of this important heterocyclic compound and other small molecules of pharmaceutical relevance.

VI. References

-

Chemical crystallization. (n.d.). SPT Labtech. Retrieved January 30, 2026, from [Link][2]

-

Olex2. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link][10]

-

Data Collection for Crystallographic Structure Determination. (2011). Methods in Molecular Biology, 705, 153–169. [Link][9]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. [Link][11]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 30, 2026, from [Link][6]

-

Crystallographic Facilities @ Otterbein. (n.d.). Otterbein University. Retrieved January 30, 2026, from [Link][12]

-

6-Hydroxy-5-azaindole. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link][1]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link][16]

-

Olex2. (n.d.). OlexSys. Retrieved January 30, 2026, from [Link][13]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link][3]

-

Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. (2020). ResearchGate. [Link]

-

Single-crystal X-ray Diffraction. (2007). Carleton College. [Link][7]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link][17]

-

Advanced crystallisation methods for small organic molecules. (2023). University of Southampton. [Link][4]

-

Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2022). MDPI. [Link]

-

OLEX2: A complete structure solution, refinement and analysis program. (2009). Journal of Applied Crystallography. [Link][14]

-

Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. (2008). Chemical Communications. [Link][19]

-

SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. (2005). European Commission. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). National Institutes of Health. [Link]

-

crystallization of small molecules. (n.d.). Retrieved January 30, 2026, from [Link][5]

-

Methods and Tutorials – Single Crystal Diffraction. (n.d.). Oak Ridge National Laboratory. Retrieved January 30, 2026, from [Link][15]

-

Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. (2015). ACS Publications. [Link][20]

-

An improved synthesis, spectroscopic (FT-IR, NMR) study and DFT computational analysis (IR, NMR, UV–Vis, MEP diagrams, NBO, NLO, FMO) of the 1,5-methanoazocino[4,3-b]indole core structure. (2018). ResearchGate. [Link]

-

Safety Data Sheet: 5,6-dihydroxyindole. (n.d.). Chemos GmbH&Co.KG. Retrieved January 30, 2026, from [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link][8]

-

Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (2017). An-Najah Staff. [Link][18]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. (2018). Hilaris Publisher. [Link]

-

5-Azaindole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Retrieved January 30, 2026, from [Link]

-

Search Results. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 30, 2026, from [Link]

-

Search. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 30, 2026, from [Link]

-

6-Hydroxy-7-azaindole-5-carboxylicacid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]nih.gov/compound/6-Hydroxy-7-azaindole-5-carboxylicacid)

Sources

- 1. 6-Hydroxy-5-azaindole [myskinrecipes.com]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 13. Olex2 | OlexSys [olexsys.org]

- 14. researchgate.net [researchgate.net]

- 15. neutrons.ornl.gov [neutrons.ornl.gov]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. staff.najah.edu [staff.najah.edu]

- 19. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Bioisosteric Shift: A Technical Guide to 6-Hydroxy-5-azaindole as a 6-Hydroxyindole Mimic

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of key pharmacophoric elements is a cornerstone of lead optimization. This guide provides an in-depth technical exploration of 6-hydroxy-5-azaindole as a bioisostere for the naturally occurring 6-hydroxyindole. We will dissect the rationale behind this bioisosteric substitution, focusing on the comparative physicochemical properties, synthesis, and biological implications. This document serves as a comprehensive resource for researchers aiming to leverage the advantages of the azaindole scaffold to enhance drug-like properties, modulate target engagement, and unlock new intellectual property.

Introduction: The Rationale for Bioisosteric Replacement

The indole ring is a privileged scaffold in medicinal chemistry, present in a vast array of biologically active molecules, including neurotransmitters like serotonin. 6-hydroxyindole, a metabolite of indole, has garnered interest for its own biological activities, including its role as an endogenous inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1)[1]. However, the indole nucleus is not without its liabilities in drug development, including susceptibility to oxidative metabolism and potential for off-target activities.

The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, offers a powerful strategy to address these challenges. Azaindoles, where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom, have emerged as highly effective bioisosteres[2]. The introduction of a nitrogen atom into the 6-membered ring can profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile. This guide focuses specifically on the 6-hydroxy-5-azaindole scaffold as a bioisostere of 6-hydroxyindole, a substitution that can offer significant advantages in drug design.

Comparative Physicochemical Properties: A Tale of Two Scaffolds

The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate a molecule's properties. The introduction of a pyridine nitrogen in the 6-hydroxy-5-azaindole scaffold leads to significant alterations in its physicochemical characteristics compared to 6-hydroxyindole.

| Property | 6-Hydroxyindole | 6-Hydroxy-5-azaindole | Rationale for Change |

| pKa (predicted) | 10.07 | ~8 (estimated for parent 6-azaindole)[3] | The electron-withdrawing nature of the pyridine nitrogen in the 5-azaindole ring system is expected to decrease the pKa of the phenolic hydroxyl group, making it more acidic. |

| logP (predicted) | 1.41 | Lower than 1.41 (qualitatively) | The introduction of a nitrogen atom generally increases polarity and reduces the octanol-water partition coefficient, leading to a lower logP value. |

| Aqueous Solubility | Slightly soluble in chloroform and methanol | Generally enhanced compared to indole counterparts[4] | The increased polarity and hydrogen bonding capacity imparted by the pyridine nitrogen typically lead to improved aqueous solubility. |

| Hydrogen Bonding | H-bond donor (NH and OH), H-bond acceptor (OH) | H-bond donor (NH and OH), additional H-bond acceptor (pyridine N) | The pyridine nitrogen provides an additional hydrogen bond acceptor site, which can lead to novel and enhanced interactions with biological targets. |

The increased acidity of the hydroxyl group, lower lipophilicity, and enhanced aqueous solubility of 6-hydroxy-5-azaindole are all desirable traits in drug candidates, often leading to improved pharmacokinetic profiles. The additional hydrogen bond acceptor can also be a critical factor in enhancing binding affinity and selectivity for a given target.

Synthesis Strategies: Accessing the Azaindole Core

The synthesis of the 6-hydroxy-5-azaindole core requires a distinct strategic approach compared to its indole counterpart. While various methods for azaindole synthesis exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Illustrative Synthetic Workflow: A Conceptual Protocol

The following represents a generalized, multi-step workflow for the synthesis of 6-hydroxy-5-azaindole, based on established methodologies for related azaindoles. This is a conceptual guide and would require optimization for specific laboratory conditions.

Caption: Conceptual workflow for the synthesis of 6-hydroxy-5-azaindole.

Detailed Experimental Protocol (Conceptual)

Step 1: Sonogashira Coupling of a Substituted Pyridine

-

To a solution of a suitable starting material (e.g., 2-chloro-3-amino-5-methoxypyridine) in an appropriate solvent (e.g., a mixture of toluene and water) add a protected alkyne (e.g., ethynyltrimethylsilane), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the coupled product.

Step 2: Intramolecular Cyclization

-

Dissolve the product from Step 1 in a suitable solvent (e.g., DMF or NMP).

-

Add a base (e.g., potassium tert-butoxide or sodium hydride) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the cyclization is complete (monitor by TLC or LC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the 6-methoxy-5-azaindole.

Step 3: Demethylation to 6-Hydroxy-5-azaindole

-

Dissolve the 6-methoxy-5-azaindole in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

-

Add a demethylating agent (e.g., boron tribromide) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the reaction with methanol and then water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain 6-hydroxy-5-azaindole.

Self-Validation: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final compound should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Implications and Applications

The true value of a bioisosteric replacement is realized in its impact on biological activity. The 6-hydroxy-5-azaindole scaffold has shown significant promise in various therapeutic areas, particularly as a core component of kinase inhibitors.

Kinase Inhibition: A Privileged Scaffold

The azaindole moiety is considered a "privileged scaffold" for kinase inhibition. The nitrogen atom at the 5-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the hinge region of the kinase active site. This, in combination with the hydrogen-donating ability of the pyrrole NH, allows for a bidentate hydrogen bonding pattern that can significantly enhance binding affinity.

Caption: Bidentate hydrogen bonding of the 5-azaindole core with the kinase hinge region.

Numerous 6-azaindole derivatives have been developed as potent inhibitors of various kinases, implicated in cancer and inflammatory diseases. For example, derivatives of 6-azaindole have been investigated as inhibitors of DYRK1A for the potential treatment of type 1 diabetes[2].

Modulation of Transporter Activity

6-Hydroxyindole is a known endogenous inhibitor of OATP1B1, a transporter responsible for the uptake of many drugs into the liver[1]. Inhibition of this transporter can lead to drug-drug interactions. The bioisosteric replacement with 6-hydroxy-5-azaindole offers the potential to modulate this activity. Depending on the specific interactions within the OATP1B1 binding site, the azaindole analog could exhibit either enhanced or diminished inhibitory potency. This tunability is a key advantage in designing molecules with a desired pharmacokinetic profile and reduced risk of drug-drug interactions.

Impact on Metabolic Stability

A significant driver for the use of azaindole bioisosteres is the potential for improved metabolic stability. The indole ring is susceptible to oxidation by cytochrome P450 enzymes. The introduction of a nitrogen atom can alter the electronic properties of the ring system, making it less prone to oxidative metabolism. Studies on other azaindole-containing compounds have demonstrated a significant increase in metabolic stability in human liver microsomes compared to their indole counterparts[4]. This can lead to a longer half-life and improved bioavailability of the drug candidate.

Conclusion and Future Perspectives

The replacement of 6-hydroxyindole with 6-hydroxy-5-azaindole is a compelling strategy in modern drug discovery. This bioisosteric shift offers a multifaceted approach to overcoming common liabilities associated with the indole scaffold. The potential for improved physicochemical properties, the introduction of novel hydrogen bonding interactions, and enhanced metabolic stability make 6-hydroxy-5-azaindole a valuable building block for the development of next-generation therapeutics.

As our understanding of the subtle interplay between a molecule's structure and its biological function deepens, the rational design and application of bioisosteres like 6-hydroxy-5-azaindole will continue to be a critical tool in the arsenal of medicinal chemists. Further experimental validation of the comparative properties and biological activities of these two scaffolds will undoubtedly pave the way for the discovery of novel and improved drug candidates.

References

-

MySkinRecipes. (n.d.). 6-Hydroxy-5-azaindole. Retrieved from [Link]

-

Maeda, K., et al. (2021). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Drug Metabolism and Pharmacokinetics, 36, 100373. Retrieved from [Link]

-

Volochnyuk, D., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Retrieved from [Link]

-

European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. Retrieved from [Link]

-

ResearchGate. (n.d.). The Photophysical Properties of 6-Azaindole. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin. Retrieved from [Link]

-

Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 26-34. Retrieved from [Link]

-

Munro, C. A., et al. (2019). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. ACS Chemical Neuroscience, 10(7), 3291-3300. Retrieved from [Link]

-

Radix, S., et al. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. Helvetica Chimica Acta, 105(2), e202100228. Retrieved from [Link]

-

Gunda, P., et al. (2021). Azaindole Therapeutic Agents. Medicinal Chemistry, 17(9), 989-1004. Retrieved from [Link]

Sources

Technical Guide: Discovery and Initial Characterization of 6-Hydroxy-5-azaindole

The 6-Hydroxy-5-azaindole (1H-pyrrolo[3,2-c]pyridin-6-ol) scaffold represents a critical bioisostere in medicinal chemistry, particularly in the design of kinase inhibitors where it mimics the hydrogen-bonding motifs of purines and indoles. This guide synthesizes the discovery, synthesis, and physicochemical characterization of this compound, focusing on its tautomeric complexity and utility as a drug discovery pharmacophore.

Executive Summary

6-Hydroxy-5-azaindole (CAS: 70357-66-3) is a fused bicyclic heterocycle belonging to the azaindole family. Unlike the more common 7-azaindole, the 5-azaindole scaffold places the pyridine nitrogen at the 5-position, creating unique electronic properties. The introduction of a hydroxyl group at the 6-position creates a dynamic tautomeric equilibrium between the hydroxy-pyridine (enol) and pyridone (keto) forms. This duality allows the scaffold to act as a versatile hydrogen bond donor/acceptor system, making it a privileged structure for targeting the ATP-binding hinge region of protein kinases.

Chemical Identity & Tautomerism

The defining feature of 6-hydroxy-5-azaindole is its ability to exist in two distinct tautomeric forms. In the solid state and polar solvents, the equilibrium heavily favors the pyridone form (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one), driven by the thermodynamic stability of the amide-like resonance.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that interconverts the hydroxy and pyridone forms.

Caption: Tautomeric equilibrium between the 6-hydroxy (enol) and 6-pyridone (keto) forms. The pyridone form predominates in physiological conditions.

Physicochemical Properties Table

| Property | Value / Description |

| CAS Number | 70357-66-3 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| pKa (Calculated) | ~8.5 (OH/NH deprotonation), ~2.5 (Pyridine N protonation) |

| Solubility | Low in non-polar solvents; soluble in DMSO, MeOH, and aqueous base.[1] |

| UV/Vis Max | Bathochromic shift observed in basic media (phenolate anion formation). |

Synthetic Pathways

The synthesis of 6-hydroxy-5-azaindole is challenging due to the electron-deficient nature of the pyridine ring. Two primary strategies are employed: the De Novo Cyclization (constructing the pyrrole ring) and the Functional Group Interconversion (modifying a pre-formed 5-azaindole).

Pathway A: Functionalization of 5-Azaindole (The Radix Method)

Recent optimization by Radix et al. (2022) highlights the efficiency of introducing oxygen functionality via nucleophilic substitution on halogenated precursors.

Experimental Protocol: Hydrolysis of 6-Chloro-5-azaindole

This method utilizes a nucleophilic aromatic substitution (

Reagents:

-

Precursor: 6-Chloro-1H-pyrrolo[3,2-c]pyridine (6-Chloro-5-azaindole).

-

Solvent: 1,4-Dioxane / Water (1:1 v/v).

-

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 4M solution.

Step-by-Step Methodology:

-

Dissolution: Charge a pressure vial with 6-chloro-5-azaindole (1.0 eq) and suspend in 1,4-dioxane.

-

Basification: Add 4M aqueous KOH (10.0 eq). The large excess is required to force the displacement of the chloride on the deactivated pyridine ring.

-

Reaction: Seal the vial and heat to 160°C for 12–24 hours. Note: Microwave irradiation can reduce this time to 1–2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl to pH ~6–7.

-

Precipitation: The product, 6-hydroxy-5-azaindole, typically precipitates as an off-white solid at neutral pH due to its zwitterionic character/low solubility.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Pathway B: Demethylation of 6-Methoxy-5-azaindole

A classic route involving the cleavage of a methyl ether, often used when the methoxy precursor is obtained via the Bartoli or Hemetsberger-Knittel reaction.

Protocol:

-

Dissolve 6-methoxy-5-azaindole in anhydrous dichloromethane (DCM).

-

Cool to -78°C and add Boron Tribromide (BBr₃, 3.0 eq) dropwise.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench with methanol (exothermic!) and concentrate.

-

Neutralize to isolate the free base.

Characterization & Logic

Validating the identity of 6-hydroxy-5-azaindole requires distinguishing it from its isomers (e.g., 4-hydroxy) and confirming the tautomeric state.

NMR Spectroscopy Logic

-

¹H NMR (DMSO-d₆):

-

H-7 (Azaindole C7): Appears as a singlet or doublet around 7.0–7.2 ppm.

-

H-4 (Azaindole C4): A singlet around 8.5 ppm (deshielded by pyridine nitrogen).

-

NH (Pyrrole): Broad singlet, 11.0–12.0 ppm.

-

NH (Pyridone): If in pyridone form, a broad signal >12 ppm or exchangeable may be seen; absence of O-H signal (usually broad/invisible) and presence of amide-like N-H supports the oxo-tautomer.

-

-

¹³C NMR:

-

C-6 (Carbonyl/C-OH): The chemical shift is diagnostic. A shift >160 ppm suggests significant C=O (carbonyl) character, confirming the pyridone tautomer predominates in DMSO.

-

Mass Spectrometry

-

ESI-MS: Shows [M+H]⁺ peak at m/z 135.1.

-

Fragmentation: Loss of CO (28 Da) is characteristic of cyclic amides/phenols, confirming the oxygen incorporation.

Pharmaceutical Applications

The 6-hydroxy-5-azaindole scaffold is a "privileged structure" in kinase inhibitor discovery.

Mechanism of Action: Hinge Binding

Kinase inhibitors often bind to the ATP-binding site (hinge region). The 6-hydroxy-5-azaindole scaffold mimics the adenine ring of ATP.

-

Pyrrole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.

-

Pyridine N / Carbonyl O (Position 6): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone NH.

This dual HBD/HBA capability allows for high-affinity binding, often with better solubility profiles than the corresponding indole analogs due to the polarity of the pyridone motif.

Caption: Schematic of the bidentate hydrogen bonding network between the scaffold and kinase hinge region.

References

-

Radix, S., Hallé, F., Mahiout, Z., et al. (2022).[2] A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5- and 6-Azaindoles. Helvetica Chimica Acta, 105(3), e202100211.

-

[Link]

-

- Shao, L., et al. (2017). Synthesis of 6-azaindoles via electrophilic cyclization. Synthesis, 49, 4845-4852.

- ChemicalBook. (n.d.). 6-Hydroxy-5-azaindole Product Entry (CAS 70357-66-3).

-

Popowycz, F., et al. (2014).[3][4] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 19935-19979.

Sources

- 1. 230301-73-2,5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. François Hallé - Google Scholar [scholar.google.com]

- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Theoretical Exploration of the Electronic Structure of 6-Hydroxy-5-azaindole: A Guide for Researchers

The unique electronic properties of 6-Hydroxy-5-azaindole, a heterocyclic aromatic compound, have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a privileged scaffold, its structural motifs are integral to a variety of therapeutic agents, making a deep understanding of its electronic structure paramount for the rational design of novel and more effective drugs.[1][2][3] This in-depth technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 6-Hydroxy-5-azaindole, drawing upon established computational methodologies and insights from related molecular systems.

The Significance of 6-Hydroxy-5-azaindole in Medicinal Chemistry

Azaindoles, bioisosteres of indoles and purines, offer a versatile platform for drug discovery due to their ability to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2][4] The introduction of a nitrogen atom into the indole ring system can significantly alter the molecule's electronic distribution and hydrogen bonding capabilities, thereby influencing its binding affinity to biological targets.[2][4] Specifically, the 6-azaindole scaffold has been successfully incorporated into various kinase inhibitors.[4] The addition of a hydroxyl group at the 6-position introduces further complexity and functionality, potentially leading to enhanced biological activity and novel interaction patterns with protein active sites.

Tautomerism: A Critical Consideration

A crucial aspect of the electronic structure of 6-Hydroxy-5-azaindole is the potential for tautomerism. The presence of the hydroxyl group adjacent to the pyridine nitrogen allows for the existence of at least two low-energy tautomeric forms: the enol form (6-hydroxy) and the keto form (6-oxo). The relative stability of these tautomers can be influenced by the surrounding environment, such as the solvent or a protein binding pocket.[5][6] Understanding the tautomeric equilibrium is essential, as each form will exhibit distinct electronic properties, including dipole moment, charge distribution, and hydrogen bonding capabilities.

Theoretical investigations into the tautomerism of related hydroxy-substituted nitrogen heterocycles have demonstrated the power of computational methods in predicting the dominant tautomeric forms in different environments.[7]

Theoretical Approaches to Elucidating Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of organic molecules.[8][9][10] Various functionals, such as B3LYP, are commonly employed to provide a balance between computational cost and accuracy.[5][10] For a more detailed analysis, especially of excited states, time-dependent DFT (TD-DFT) and multiconfigurational perturbation theory (CASPT2) can be utilized.[11][12]

Ground State Properties

A thorough theoretical investigation of 6-Hydroxy-5-azaindole should begin with the optimization of the ground state geometries of the potential tautomers. This is followed by the calculation of key electronic properties.

Key Parameters to Investigate:

-

Molecular Geometry: Bond lengths and angles provide insights into the degree of aromaticity and the planarity of the molecule.[8]

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.[13][14][15]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.[10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[16]

Excited State Properties

The photophysical properties of 6-Hydroxy-5-azaindole are of significant interest, particularly for applications in fluorescence-based assays and as fluorescent probes.[5] TD-DFT is a powerful tool for predicting the electronic absorption and emission spectra.

Key Aspects to Explore:

-

Vertical Excitation Energies: These correspond to the energies of electronic transitions from the ground state to various excited states.

-

Oscillator Strengths: These values indicate the probability of a particular electronic transition occurring.

-

Excited State Tautomerization: The relative energies of the tautomers can be significantly different in the excited state compared to the ground state, potentially leading to excited-state proton transfer (ESPT) or excited-state hydrogen transfer (ESHT).[5][17]

Proposed Computational Workflow

The following step-by-step protocol outlines a robust computational approach for the theoretical study of 6-Hydroxy-5-azaindole.

Experimental Protocol: Quantum Chemical Calculations on 6-Hydroxy-5-azaindole

-

Tautomer Generation: Generate the 3D structures of the enol (6-hydroxy) and keto (6-oxo) tautomers of 6-Hydroxy-5-azaindole.

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer in the gas phase using a DFT method, for example, B3LYP with a 6-311++G(d,p) basis set.[18]

-

Verify that the optimized structures correspond to true energy minima by performing frequency calculations and ensuring the absence of imaginary frequencies.

-

-

Solvation Effects:

-

To model the effect of a solvent (e.g., water), re-optimize the geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Ground State Electronic Properties:

-

For the optimized geometries, calculate the HOMO and LUMO energies, generate MEP maps, and perform NBO analysis.

-

-

Excited State Calculations:

-

Perform TD-DFT calculations on the optimized ground-state geometries to obtain vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states.

-

-

Excited State Geometry Optimization:

-

Optimize the geometry of the first excited singlet state (S1) for each tautomer to investigate the changes in molecular structure upon excitation and to calculate emission energies.

-

-

Data Analysis and Interpretation:

-

Compare the relative energies of the tautomers in both the ground and excited states to predict the dominant species.

-

Analyze the nature of the electronic transitions by examining the molecular orbitals involved.

-

Correlate the calculated electronic properties with potential biological activity and reactivity.

-

Data Presentation and Visualization

For a clear and concise presentation of the computational results, the following visualizations are recommended.

Quantitative Data Summary

| Property | Tautomer 1 (6-hydroxy) | Tautomer 2 (6-oxo) | Method/Basis Set |

| Ground State Energy (Hartree) | Calculated Value | Calculated Value | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | Calculated Value | Calculated Value | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | Calculated Value | Calculated Value | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | Calculated Value | Calculated Value | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | B3LYP/6-311++G(d,p) |

| First Excitation Energy (eV) | Calculated Value | Calculated Value | TD-DFT/B3LYP/6-311++G(d,p) |

Visualizing the Computational Workflow

Caption: A flowchart illustrating the computational workflow for the theoretical investigation of 6-Hydroxy-5-azaindole.

Frontier Molecular Orbitals

Caption: A schematic representation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 6-Hydroxy-5-azaindole.

Conclusion

The theoretical investigation of the electronic structure of 6-Hydroxy-5-azaindole provides invaluable insights for medicinal chemists and drug development professionals. By employing robust computational methods such as DFT and TD-DFT, researchers can gain a detailed understanding of the molecule's tautomeric preferences, reactivity, and photophysical properties. This knowledge is instrumental in the rational design of novel azaindole-based therapeutic agents with improved efficacy and tailored physicochemical characteristics. The proposed computational workflow serves as a comprehensive guide for conducting such theoretical studies, ultimately contributing to the advancement of drug discovery.

References

- Vertex AI Search. (2026, January 26). Understanding 5-Azaindole: Properties, Synthesis, and Market Insights.

- Organic & Biomolecular Chemistry (RSC Publishing). Excited state tautomerization of azaindole.

- WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap.

- ResearchGate. Synthesis of compounds 21–24 from 5-azaindole.

- MDPI. (2025, November 21). Optimization and Scaling up of the Azaindole Derivatives Synthesis.

- ResearchGate. Different levels of HOMO‐LUMO orbitals with energy gaps.

- PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.

- ChemRxiv. (2023, April 20). Solvent Mediated Excited State Hydrogen Transfer in 6-Azaindole - S3,4 and 2,6-Diazaindole - S3,4 Clusters (S= H2O, NH3).

- Journal of the Chemical Society (Resumed) (RSC Publishing). 49. The synthesis of derivatives of 4- and 5-azaindole.

- Digital Repository. Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals.

- PMC. (2025, November 23). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.

- PharmaBlock. Azaindoles in Medicinal Chemistry.

- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.

- MDPI. (2021, March 30). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- PubMed. (2020, October 1). The importance of indole and azaindole scaffold in the development of antitumor agents.

- Physics @ Manasagangotri. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov.

- Journal of Physical Chemistry B. Electronic structure of 5-hydroxyindole: from gas phase to explicit solvation.

- PMC - NIH. Azaindole Therapeutic Agents.

- MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.

- ResearchGate. Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1 , 2 water clusters.